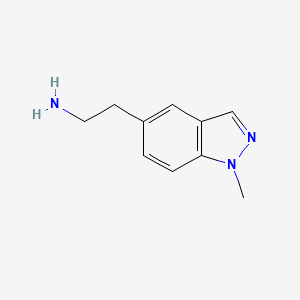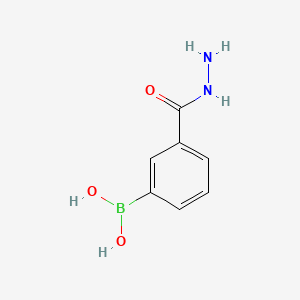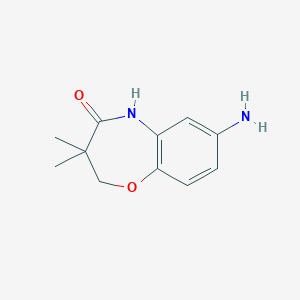
1-Boc-5-Methyl-3-formylindole
Vue d'ensemble
Description
1-Boc-5-Methyl-3-formylindole is an organic compound that belongs to the family of indole molecules. It has a molecular weight of 259.3 g/mol . It is used for research and development purposes .
Molecular Structure Analysis
The linear formula of this compound is C15H17NO3 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved data.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully available in the retrieved data. It has a molecular weight of 259.3 g/mol .Applications De Recherche Scientifique
Methoxy-Substituted 3-Formyl-2-Phenylindoles
- Application in Cancer Research: Methoxy-substituted 3-formyl-2-phenylindoles have been studied for their potential as cytostatics, particularly in inhibiting tubulin polymerization, a key process in cancer cell division (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
N-Boc-Protected Ketimines
- Use in Modular Catalytic Synthesis: N-Boc-protected ketimines derived from isatin, closely related to indole structures, are used in Rh-catalyzed reactions to produce biologically active compounds, demonstrating the potential of N-Boc-protected structures in synthetic chemistry (Marques & Burke, 2016).
N-Arylsulfonyl-3-Formylindoles
- Anti-HIV Activity: Certain N-arylsulfonyl-3-formylindoles have shown significant anti-HIV-1 activity, indicating the potential of formylindole derivatives in antiviral research (Che, Tian, Liu, Hu, & Chen, 2018).
Redox Probe Applications
- Bacterial Respiration Visualization: 3-Formylindole derivatives have been utilized in redox dyes for the direct visualization of actively respiring bacteria, highlighting the use of formylindole structures in microbiological studies (Rodriguez, Phipps, Ishiguro, & Ridgway, 1992).
N-Heterocycle-B(C6F5)3 Complexes
- Zwitterionic Species Generation: Studies on N-methylindole and its reactions to produce zwitterionic species point towards the synthetic utility of methylindole structures in organic chemistry (Focante, Camurati, Nanni, Leardini, & Resconi, 2004).
Asymmetric Induction in Boron Aldol Reactions
- Stereochemical Studies: The study of beta-alkoxy methyl ketones in boron-mediated aldol reactions, which involve indole-like structures, helps in understanding the mechanisms of stereoinduction in organic synthesis (Paton & Goodman, 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology, and the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets that 1-Boc-5-Methyl-3-formylindole binds to.
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. These compounds have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the targets that the compound interacts with.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the results of action could range from antiviral effects to anticancer effects .
Analyse Biochimique
Biochemical Properties
1-Boc-5-Methyl-3-formylindole, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
This compound can influence cell function in various ways. For example, indole derivatives have been shown to impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these cellular processes would depend on the cell type and the biochemical environment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism would depend on the specific context and the other molecules present.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on the specific context. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
tert-butyl 3-formyl-5-methylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-5-6-13-12(7-10)11(9-17)8-16(13)14(18)19-15(2,3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPLYFQLNOVYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654308 | |
| Record name | tert-Butyl 3-formyl-5-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-94-0 | |
| Record name | 1,1-Dimethylethyl 3-formyl-5-methyl-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914348-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-formyl-5-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


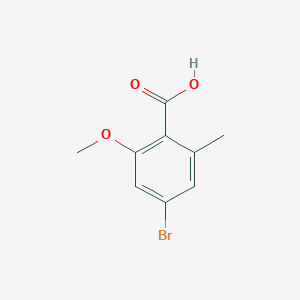
![4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519768.png)

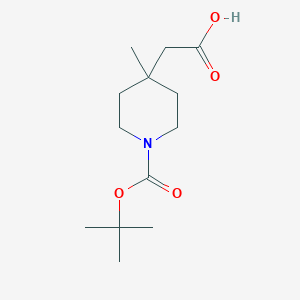
![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1519771.png)
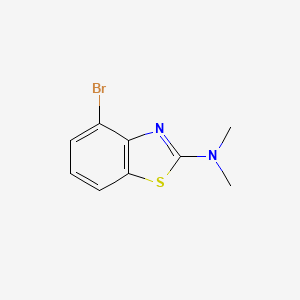
![5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519774.png)
![Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1519776.png)

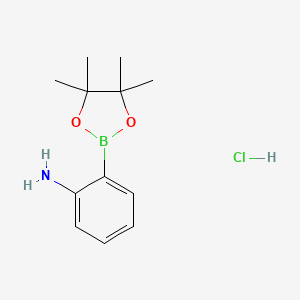
![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)
